Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-
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Overview
Description
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes dichloroacetamide and hydroxyphenyl groups. It is known for its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- involves multiple steps. One common method includes the reaction of 2,2-dichloroacetamide with a hydroxyphenyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies on its molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]
- 2,2-Dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl)acetamide
Uniqueness
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11Cl3N2O8 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] perchlorate |
InChI |
InChI=1S/C11H11Cl3N2O8/c12-10(13)11(18)15-8(5-24-14(19,20)21)9(17)6-1-3-7(4-2-6)16(22)23/h1-4,8-10,17H,5H2,(H,15,18)/t8-,9-/m1/s1 |
InChI Key |
RHMYDNYTHHWQPG-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COCl(=O)(=O)=O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C(COCl(=O)(=O)=O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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